Harzianopyridone

Übersicht

Beschreibung

Harzianopyridone (HAR): is a marine natural product derived from the strain Trichoderma harzianum. It was initially isolated from sponge (Callyspongia sp.) samples. Marine natural products often exhibit novel structures and diverse biological activities, making them valuable resources for innovative medicines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The specific synthetic routes for harzianopyridone are still under investigation, but it is obtained from the Trichoderma strain. Further research is needed to elucidate the detailed synthetic pathways.

Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Research in this area is ongoing.

Analyse Chemischer Reaktionen

Reaktionstypen: Harzianopyridon wurde auf seine antifungizide, antibakterielle und herbizide Aktivität untersucht.

Häufige Reagenzien und Bedingungen: Die Reagenzien und Bedingungen, die in Harzianopyridon-Reaktionen verwendet werden, sind noch ein aktives Forschungsgebiet. Forscher untersuchen sein chemisches Verhalten und identifizieren geeignete Bedingungen für seine Synthese und Modifikation.

Hauptprodukte: Die Hauptprodukte, die aus Harzianopyridon-Reaktionen resultieren, wurden nicht umfassend charakterisiert. Weitere Studien sind erforderlich, um die spezifischen Verbindungen zu bestimmen, die während seiner Transformationen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Antiviral: Neuere Forschungen haben gezeigt, dass Harzianopyridon die Replikation des Zika-Virus (ZIKV) hemmt, indem es direkt an die RNA-abhängige RNA-Polymerase (RdRp) des ZIKV bindet.

Andere biologische Aktivitäten: Neben antiviralen Wirkungen werden die breiteren biologischen Aktivitäten von Harzianopyridon noch erforscht.

5. Wirkmechanismus

Der Wirkmechanismus von Harzianopyridon beinhaltet seine Wechselwirkung mit der ZIKV RdRp. Durch Unterdrückung der Polymeraseaktivität von RdRp hemmt es die Virusreplikation .

Wirkmechanismus

Harzianopyridone’s mechanism of action involves its interaction with the ZIKV RdRp. By suppressing the polymerase activity of RdRp, it inhibits viral replication .

Vergleich Mit ähnlichen Verbindungen

Obwohl die Einzigartigkeit von Harzianopyridon bemerkenswert ist, bleibt ein umfassender Vergleich mit ähnlichen Verbindungen ein interessantes Gebiet. Weitere Forschungsarbeiten werden dazu beitragen, verwandte Moleküle zu identifizieren und seine besonderen Merkmale hervorzuheben.

Eigenschaften

IUPAC Name |

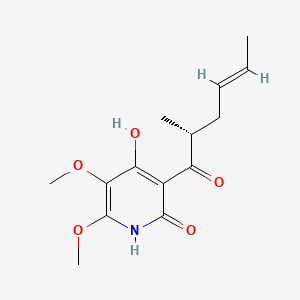

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

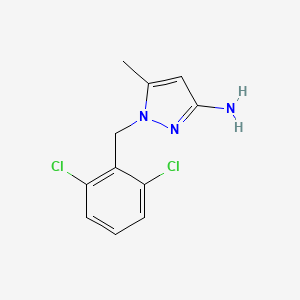

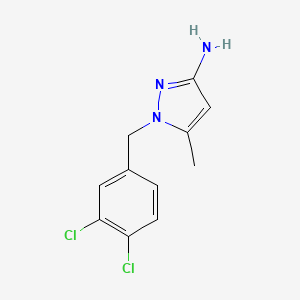

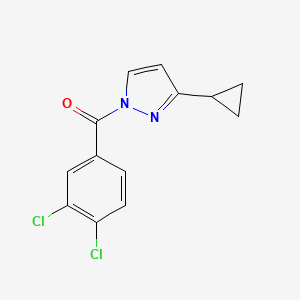

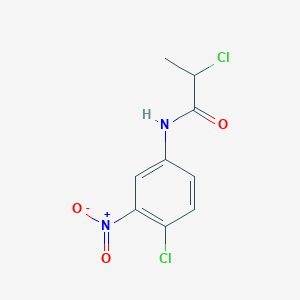

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

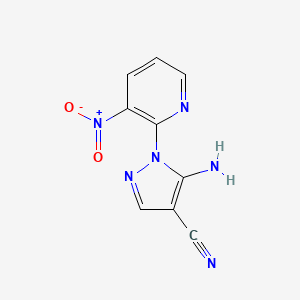

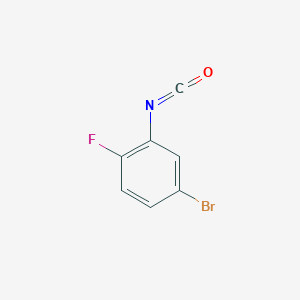

Feasible Synthetic Routes

Q1: What is Harzianopyridone and where is it found?

A1: this compound (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].

Q3: How is this compound's structure elucidated?

A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.

Q4: Has the biosynthesis of this compound been investigated?

A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of this compound []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].

Q5: What is the significance of the stereochemistry of this compound?

A6: this compound exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.

Q6: Does this compound have any antiviral properties?

A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].

Q7: Are there any known structure-activity relationship (SAR) studies for this compound?

A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.

Q8: Has this compound shown any effects on mammalian cells?

A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].

Q9: What are the potential applications of this compound in agriculture?

A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.

Q10: Are there any analytical methods for detecting and quantifying this compound?

A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying this compound in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.

Q11: What is the current research focus regarding this compound?

A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)